molecular formula C15H20N2O4 B1399161 Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate CAS No. 927695-14-5

Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate

Cat. No. B1399161
M. Wt: 292.33 g/mol
InChI Key: YHROBXQPLABAGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate are not detailed in the available literature, piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Enantiomeric Resolution Studies

Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate has been utilized in enantiomeric resolution studies. Specifically, enantiomers of related compounds have been resolved using chromatography, which is essential for understanding the chiral properties of such molecules. These studies highlight the compound's relevance in chiral chemistry, particularly in understanding hydrogen bonding and π–π interactions for chiral resolution (Ali et al., 2016).

Anticancer Agent Synthesis

This compound plays a role in the synthesis of potential anticancer agents. Research has focused on synthesizing derivatives that exhibit promising anticancer properties. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown potential as anticancer agents, highlighting the compound's significance in medicinal chemistry (Rehman et al., 2018).

Cardiovascular Activity Studies

Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is involved in the synthesis of compounds studied for their cardiovascular activity. These studies are significant for understanding the compound's potential impact on cardiovascular health and its role in developing related pharmaceuticals (Krauze et al., 2004).

Structural Analysis

The compound has also been used in crystallography to understand the structure of related compounds. These studies provide insights into the molecular structure and interactions, crucial for drug design and development (Mambourg et al., 2021).

Synthesis of New Derivatives

Various studies have focused on synthesizing new derivatives of this compound, exploring its versatility in organic synthesis. These derivatives have potential applications in different fields, including pharmaceuticals and materials science (Hu Ying-he, 2006).

Multicomponent Synthesis Applications

The compound is used in multicomponent syntheses, creating structurally complex and pharmacologically significant compounds. This approach is valuable in drug discovery and development, showcasing the compound's role in innovative synthetic methodologies (Liu et al., 2013).

Synthesis of Drug Intermediates

Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate serves as a key intermediate in the synthesis of various drugs. Its role in synthesizing drug intermediates underlines its importance in pharmaceutical manufacturing (Sun et al., 2013).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate, is an important task of modern organic chemistry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their significant role in the pharmaceutical industry .

properties

IUPAC Name

ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-5-4-8-16(10-12)13-6-7-14(17(19)20)11(2)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHROBXQPLABAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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